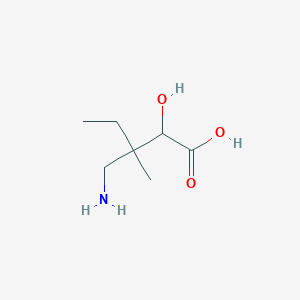
Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure, featuring a pyrazole ring substituted with a fluoro-nitrophenyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis agents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like potassium carbonate.
Major Products Formed
Reduction: Formation of 1-(3-amino-4-nitrophenyl)-1H-pyrazole-3-carboxylate.
Hydrolysis: Formation of 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-nitrophenol: A simpler compound with similar functional groups but lacking the pyrazole ring.
1-(3-Fluoro-4-nitrophenyl)ethanone: Another related compound with a ketone group instead of the pyrazole ring and ester group.
Uniqueness
Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the fluoro-nitrophenyl group and the pyrazole ring makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C12H10FN3O4 |
|---|---|
Poids moléculaire |
279.22 g/mol |
Nom IUPAC |
ethyl 1-(3-fluoro-4-nitrophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-5-6-15(14-10)8-3-4-11(16(18)19)9(13)7-8/h3-7H,2H2,1H3 |
Clé InChI |
NXQJDVJYYYSIRB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


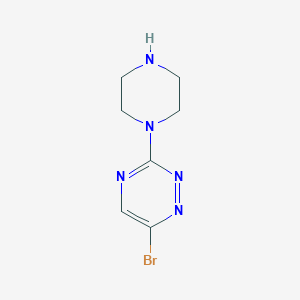
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid](/img/structure/B13199623.png)
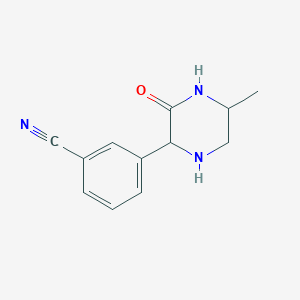

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B13199633.png)

![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
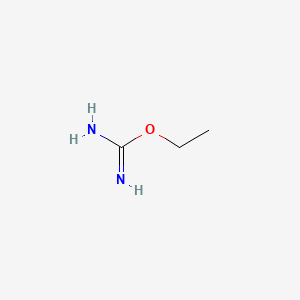
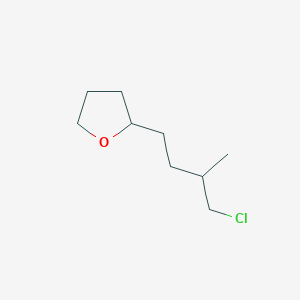
![1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13199654.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13199660.png)
